
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester is an organic compound that belongs to the family of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system attached to an acetic acid moiety, which is further esterified with a 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl group. It is a colorless solid that is soluble in organic solvents and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester typically involves the esterification of 1-naphthaleneacetic acid with 2-((2-methyl-1-oxo-2-propenyl)oxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can ensure the consistent quality and purity of the final product.
化学反应分析
Types of Reactions
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups onto the naphthalene ring.
科学研究应用
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.
作用机制
The mechanism of action of 1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural auxins, binding to auxin receptors and modulating gene expression related to plant growth and development. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1-Naphthaleneacetic acid: The parent compound, which lacks the esterified group, is also a synthetic auxin used in plant growth studies.
2-Propenoic acid, 2-methyl-, 2-propenyl ester: Another ester derivative with similar structural features but different functional properties.
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-((2-methyl-1-oxo-2-propenyl)oxy)-1-(((2-methyl-1-oxo-2-propenyl)oxy)methyl)ethyl] ester: A more complex ester with multiple functional groups.
Uniqueness
1-Naphthaleneacetic acid, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
110471-34-6 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
2-(2-naphthalen-1-ylacetyl)oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H18O4/c1-13(2)18(20)22-11-10-21-17(19)12-15-8-5-7-14-6-3-4-9-16(14)15/h3-9H,1,10-12H2,2H3 |
InChI 键 |
STRXKQOMOHCWJV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


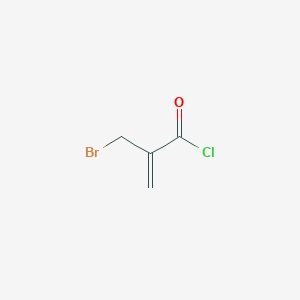
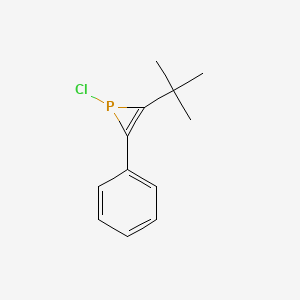

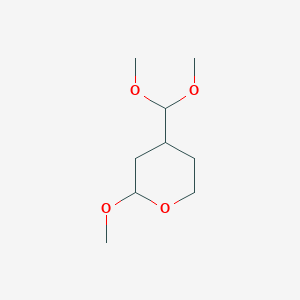
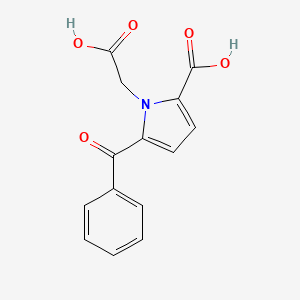

![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

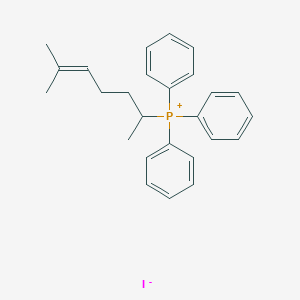
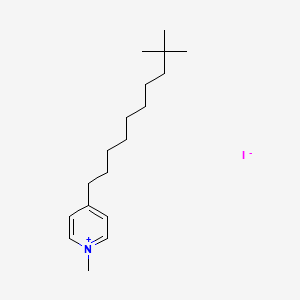

![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
